5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one
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Overview
Description
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one is a complex organic compound that features a piperidine and pyranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the benzyl group, and the construction of the pyranone ring. Common reagents used in these steps include piperidine, benzyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in studies of enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways or act as a drug candidate.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and affecting various biological pathways. The exact mechanism would depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine, evodiamine, matrine, berberine, and tetrandine share the piperidine moiety and exhibit various biological activities.
Pyranone derivatives:
Uniqueness
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one is unique due to its combination of piperidine and pyranone moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H32N2O4 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)pyran-4-one |
InChI |
InChI=1S/C25H32N2O4/c28-23-16-22(17-26-11-5-2-6-12-26)30-18-24(23)31-19-25(29)27-13-9-21(10-14-27)15-20-7-3-1-4-8-20/h1,3-4,7-8,16,18,21H,2,5-6,9-15,17,19H2 |
InChI Key |
KNMSIPFTUAFLCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=O)C(=CO2)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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